N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine carboxamide core substituted with a 3-chlorophenylaminoacetamide group and a 4-phenylpiperazine moiety.
Properties
Molecular Formula |
C19H21ClN4O2 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-4-6-16(13-15)22-18(25)14-21-19(26)24-11-9-23(10-12-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,26)(H,22,25) |
InChI Key |
WBMPELTUVDCDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenyl halides.
Attachment of the 3-Chlorophenylamino Group: This step involves the reaction of 3-chloroaniline with an appropriate acylating agent to form the 3-chlorophenylamino group.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural variations and properties of related compounds:
Key Observations:
- Substituent Effects on Piperazine: The target compound’s 4-phenylpiperazine group enhances lipophilicity compared to methyl (4s), ethyl (), or quinazolinyl (A5) substituents. This may improve membrane permeability but reduce solubility.
- Aromatic Ring Substitution: 3-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom influences electronic properties and steric interactions. For example, 3-chloro derivatives (target compound, A5) may exhibit distinct bioactivity compared to 4-chloro analogs (4s, ), as seen in antimicrobial studies where meta-substitution improved activity . Cyanophenyl (22f) introduces electron-withdrawing effects, altering reactivity and binding affinity compared to halogenated analogs .
Biological Activity
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features and potential biological activities make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, exploring its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring, which includes two nitrogen atoms, and various functional groups such as an amide and a carbonyl group. The presence of a 3-chlorophenyl moiety enhances its potential for biological activity.
- Molecular Formula : C19H21ClN4O3
- Molecular Weight : 372.85 g/mol
Research indicates that this compound exhibits interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction profile suggests its potential as an antidepressant and antipsychotic agent.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may enhance serotonin receptor activity, contributing to mood regulation.
- Dopamine Receptor Interaction : Its action on dopamine receptors could provide therapeutic effects in treating psychotic disorders.
Antidepressant Effects
Studies have shown that compounds with similar structural motifs can exhibit significant antidepressant properties. The piperazine ring's ability to facilitate interactions with neurotransmitter systems is crucial for this activity.
Antipsychotic Potential
The dual action of this compound as both an antidepressant and antipsychotic agent highlights its therapeutic versatility. The compound's structural similarity to known antipsychotics suggests it may help manage symptoms of schizophrenia and bipolar disorder.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in preclinical models:
-
Preclinical Trials :
- A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound, demonstrating significant reductions in depressive behaviors in rodent models .
-
Pharmacological Profiles :
- In vitro assays indicated that the compound displays a high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting its potential role in modulating serotonin levels .
- Comparative Studies :
Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperazine ring with chloro-substituted phenyl | Antidepressant, antipsychotic | Dual-action potential |
| 3-Chloro-4-fluorophenylpiperazine | Chloro and fluoro groups on phenyl ring | Psychoactive properties | Used as a designer drug |
| 1-(3-Chlorophenyl)-piperazine | Simple piperazine derivative with a chloro-substituted phenyl | Antidepressant effects | Lacks fluorine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
